molecular formula C14H9Br2N3S B6039804 N-(2,4-dibromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

N-(2,4-dibromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

Cat. No.: B6039804
M. Wt: 411.1 g/mol
InChI Key: XPTXUMJKVPUYPB-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine is a heterocyclic compound that contains bromine, nitrogen, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine and dibromophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with 2,4-dibromobenzaldehyde and 3-pyridinecarboxaldehyde in the presence of a base can yield the desired compound. The reaction conditions often include solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dibromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dibromophenyl)-2-furamide
  • 2,4-dibromophenol
  • N-(2,5-dibromophenyl)acetamide

Uniqueness

N-(2,4-dibromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring, in particular, is a key feature that differentiates it from other similar compounds .

Properties

IUPAC Name

N-(2,4-dibromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N3S/c15-10-3-4-12(11(16)6-10)18-14-19-13(8-20-14)9-2-1-5-17-7-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTXUMJKVPUYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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